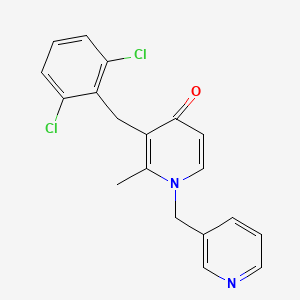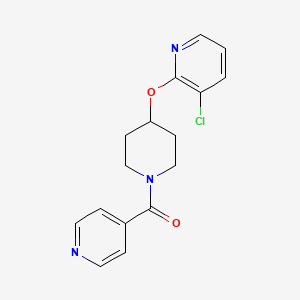
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the synthesis ofPCSK9 , a lipid regulator , and act as potent inhibitors of collagen prolyl-4-hydroxylase . These targets play crucial roles in lipid metabolism and collagen synthesis, respectively.
Biochemical Pathways
The compound’s interaction with its targets could affect several biochemical pathways. For instance, inhibition of PCSK9 could impact lipid metabolism, leading to changes in cholesterol levels . Similarly, inhibition of collagen prolyl-4-hydroxylase could affect collagen synthesis, impacting various biological processes that rely on collagen, such as tissue repair and wound healing .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if the compound inhibits PCSK9, it could potentially lower cholesterol levels . If it inhibits collagen prolyl-4-hydroxylase, it could affect collagen synthesis .
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone in lab experiments is its potent inhibitory activity against a range of enzymes. This property makes it a valuable tool for studying the mechanisms of various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone. One potential direction is the development of new drugs for the treatment of cancer, Alzheimer's disease, and diabetes based on this compound. Another direction is the further study of the mechanism of action of the compound, which can help identify new targets for drug development. Additionally, the potential toxicity of the compound can be further investigated to determine its safety for use in humans.
In conclusion, this compound is a promising compound with potential applications in various fields. Its potent inhibitory activity against enzymes, induction of apoptosis, and reduction of amyloid-beta levels make it a valuable tool for scientific research. However, its potential toxicity and limitations in lab experiments must be further investigated. The future directions for research on this compound are vast and can lead to the development of new drugs and a better understanding of various cellular processes.
Synthesis Methods
The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone involves the reaction of 4-(4-fluorobenzoyl)pyridine with 3-chloro-2-pyridinylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent mixture of tetrahydrofuran and water at a temperature of 100°C. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone has been studied extensively for its potential applications in various fields. It has been found to exhibit potent inhibitory activity against a range of enzymes, including protein kinase, cyclin-dependent kinase, and glycogen synthase kinase. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-2-1-7-19-15(14)22-13-5-10-20(11-6-13)16(21)12-3-8-18-9-4-12/h1-4,7-9,13H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQPYXGUNLSHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

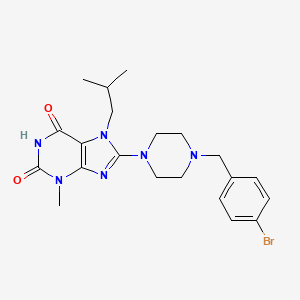
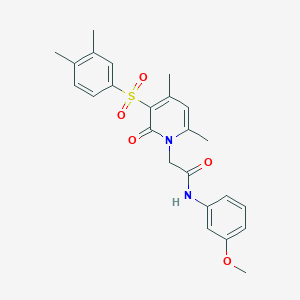
![N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2457126.png)

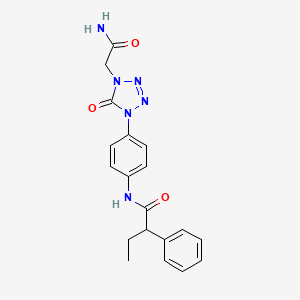
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2457129.png)
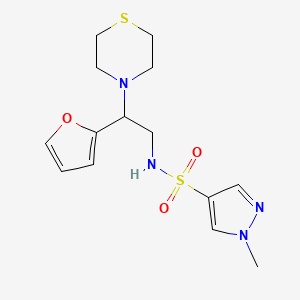
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2457131.png)
![N-(3,5-dimethylphenyl)-2-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2457132.png)
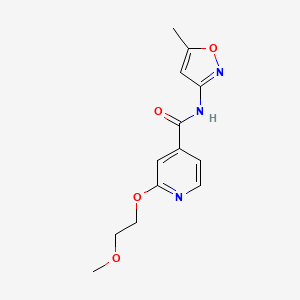
![2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2457135.png)
